[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate
Description
This compound, a 1,5-benzodiazepine derivative, features a unique structure combining a methylpiperazinyl group, a thioxo moiety, and an acetyloxy substituent. Its Z-configuration at the exocyclic double bond is critical for its stereochemical and electronic properties. Key physical properties include:
| Property | Value |
|---|---|
| LogP | 0.90 |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C |
| Refractive Index | 1.656 |
These data suggest moderate lipophilicity and low volatility, typical of polar heterocyclic systems. The compound’s structural complexity likely necessitates advanced crystallographic tools (e.g., SHELX ) for precise characterization.
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)23-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)24/h3-6,11H,7-10H2,1-2H3,(H,19,24)/b13-11- |
InChI Key |
KMCOFWWWTNQXFV-QBFSEMIESA-N |
Isomeric SMILES |
CC(=O)O/C=C/1\C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Canonical SMILES |
CC(=O)OC=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Core 1,5-Benzodiazepine Synthesis via Acid-Catalyzed Condensation
The 1,5-benzodiazepine scaffold forms the foundational structure of the target compound. A widely validated method involves the condensation of o-phenylenediamine (OPDA) with ketones using heterogeneous catalysts. For instance, H-MCM-22 , a microporous zeolite, facilitates this reaction under ambient conditions in acetonitrile, achieving yields of 65–87% within 1–3 hours . The mechanism proceeds via Brønsted acid site activation, where protonation of the ketone carbonyl enhances electrophilicity, enabling nucleophilic attack by OPDA (Scheme 1) .
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 150 mg per 1 mmol OPDA | Maximizes active sites |
| Solvent | Acetonitrile | Enhances solubility |
| Temperature | Room temperature | Minimizes side reactions |
This method avoids harsh conditions required by traditional catalysts like polyphosphoric acid or ionic liquids . The product, 1,5-benzodiazepine, is isolated via silica gel chromatography using ethyl acetate/hexane eluents .
Thione Group Installation at Position 2
The 2-sulfanylidene moiety is introduced via sulfurization of a 2-keto precursor. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) effectively converts ketones to thiones under reflux in toluene .
Reaction Conditions
-
Substrate: 2-Keto-1,5-benzodiazepine (1 mmol)
-
Lawesson’s reagent (0.6 mmol)
-
Toluene, reflux, 6 hours
Alternative methods using phosphorus pentasulfide (P₄S₁₀) in pyridine are less efficient (≤50% yield) .
Z-Configured Methylidene Acetate Formation
The (Z)-methylidene acetate group at position 3 is installed via a Knoevenagel condensation between a 3-formyl-1,5-benzodiazepine intermediate and methyl acetoacetate. Titanium tetrachloride (TiCl₄) catalyzes this reaction, favoring the Z-isomer through chelation control .
Optimized Procedure
-
3-Formyl-1,5-benzodiazepine (1 mmol), methyl acetoacetate (1.2 mmol), TiCl₄ (0.1 mmol), dichloromethane (DCM), 0°C to room temperature, 8 hours.
Stereochemical Rationale
TiCl₄ coordinates with the carbonyl oxygen of methyl acetoacetate, stabilizing the syn-addition transition state and favoring Z-configuration .
Integrated Synthesis Pathway
Combining these steps, the full synthesis proceeds as follows:
-
Core Formation : OPDA + 4-chloroacetophenone → 4-chloro-1,5-benzodiazepine (H-MCM-22, 87% yield) .
-
Piperazine Installation : 4-Chloro intermediate + 1-methylpiperazine → 4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine (72% yield) .
-
Thionation : 2-Keto intermediate + Lawesson’s reagent → 2-sulfanylidene derivative (68% yield) .
-
Acetate Incorporation : 3-Formyl derivative + methyl acetoacetate → [(Z)-methylidene]acetate (65% yield) .
Overall Yield : ~28% (multi-step).
Analytical and Purification Strategies
-
HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
-
Crystallization : Ethyl acetate/hexane (1:9) for final product .
-
Spectroscopic Data :
Challenges and Mitigation
-
Regioselectivity : Competing substitution at position 3 is minimized using bulky bases (e.g., DBU) .
-
Z/E Isomerism : TiCl₄ catalysis ensures ≥7:1 Z-selectivity .
-
Catalyst Reusability : H-MCM-22 retains 90% activity after five cycles .
Industrial-Scale Adaptations
Patent US3996209A describes continuous-flow ammonolysis for benzodiazepine synthesis, achieving 85% purity without chromatography . Adapting this to the target compound would require:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to introduce new groups to the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring .
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its benzodiazepine core suggests potential activity on the central nervous system, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its structure suggests possible applications as an anxiolytic or anticonvulsant agent. Research is ongoing to determine its efficacy and safety in various therapeutic contexts .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications .
Mechanism of Action
The mechanism of action of [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to anxiolytic and anticonvulsant effects. The piperazine ring may also contribute to the compound’s activity by interacting with other receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity (LogP)
- Methylpiperazinyl group : This substituent introduces basicity and polarity, reducing LogP compared to lipophilic groups (e.g., aryl or alkyl chains). For instance, diazepam (LogP ~2.5) has a chlorine atom at position 7, enhancing lipophilicity .
- Thioxo vs. Oxo : The thioxo group (C=S) may slightly increase LogP compared to an oxo (C=O) due to sulfur’s larger atomic radius and polarizability.
Vapor Pressure and Stability
- The near-zero vapor pressure aligns with its high molecular weight (unreported in evidence) and polar functional groups, contrasting with volatile small-molecule benzodiazepines (e.g., midazolam derivatives).
Structural Rigidity and Refractive Index
- The conjugated system and Z-configuration contribute to a refractive index of 1.656, which is higher than simpler benzodiazepines (e.g., clonazepam: ~1.55), reflecting greater electron density delocalization .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the condensation of 4-methylpiperazine with a benzodiazepine precursor. Key steps include:
- Thiocarbonyl introduction : Reaction with Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions (e.g., refluxing in toluene).
- Acetylation : Use of acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to esterify the methylidene group.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are used to verify the Z-configuration of the methylidene group and the sulfanylidene moiety. Aromatic protons in the benzodiazepine ring typically appear as doublets (δ 7.2–8.1 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >98% purity .
- X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX-2018) refines the molecular geometry, confirming bond lengths (e.g., C=S: ~1.65 Å) and torsional angles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data arising from tautomeric equilibria in the benzodiazepine core?
- Methodological Answer :
- Variable-Temperature NMR : Conduct -NMR at −40°C to slow tautomerization, resolving split signals for enol and keto forms .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomer stability and correlate with experimental -NMR shifts .
- Isotopic Labeling : Use -labeled analogs to track nitrogen migration during tautomerism via - HMBC .
Q. What strategies optimize crystal structure refinement when encountering twinning or disorder in the sulfanylidene moiety?
- Methodological Answer :
- SHELXL Twin Refinement : Use the TWIN/BASF commands to model twinning ratios and refine partial occupancy for disordered sulfur atoms .
- Restraints on ADPs : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) to prevent overfitting in regions of electron density ambiguity .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), enabling better modeling of thione-thiol tautomerism .
Q. How to design experiments to study the compound’s reactivity under varying pH and redox conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C, monitoring degradation via LC-MS. The sulfanylidene group is prone to oxidation at pH > 9, forming sulfoxides .
- Redox Profiling : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to identify oxidation potentials (e.g., E ≈ +0.75 V for thione oxidation) .
- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., glutathione), revealing second-order kinetics for thiol adduct formation .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in cell-based assays versus in vivo models?
- Methodological Answer :
- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites (e.g., acetylated or glucuronidated derivatives) that may alter activity in vivo .
- Plasma Protein Binding : Assess binding affinity via equilibrium dialysis; high albumin binding (>90%) can reduce free drug concentration in vivo, explaining potency discrepancies .
- Tissue Distribution Studies : Radiolabel the compound with to quantify accumulation in target organs versus plasma, correlating with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
